molecular formula C15H16N4O3 B11361533 N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide

N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide

Cat. No.: B11361533
M. Wt: 300.31 g/mol
InChI Key: BKATUBXXKHXXQL-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a cyclopropylethyl group and a nitrobenzamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl group and the nitrobenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the required quality and quantity for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropylethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-cyclopropylethyl)-1H-pyrazol-4-yl]-N2-(trifluoroacetyl)-L-valinamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C15H16N4O3/c1-10(11-2-3-11)18-14(8-9-16-18)17-15(20)12-4-6-13(7-5-12)19(21)22/h4-11H,2-3H2,1H3,(H,17,20)

InChI Key

BKATUBXXKHXXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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